molecular formula C23H24N2O3S2 B4200216 N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4200216
M. Wt: 440.6 g/mol
InChI Key: JJXNURIZSQAZHZ-UHFFFAOYSA-N
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Description

N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BZS, is a chemical compound that has gained attention in the scientific community for its potential use in research. BZS is a sulfonamide derivative that has shown promising results in various studies related to biochemical and physiological effects.

Mechanism of Action

N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell. This accumulation can lead to changes in cellular signaling pathways and ultimately affect various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs. This compound has also been found to improve glucose tolerance in diabetic mice by increasing insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory effects in various models.

Advantages and Limitations for Lab Experiments

N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues. It has also been found to be stable in various biological environments, making it suitable for in vitro and in vivo studies. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential area of study is its role in neurodegenerative diseases. PTPs have been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, and this compound could be used to study the role of PTPs in these diseases. Another area of research is the development of more potent and selective PTP inhibitors based on the structure of this compound. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects in various diseases.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research studies related to biochemical and physiological effects. Its potential as a biological probe for studying the role of PTPs in different diseases has gained significant attention in the scientific community. Although there are some limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for studying cellular signaling pathways. Further research on this compound and its potential applications could lead to new insights into the pathogenesis of various diseases and the development of new therapeutic strategies.

Scientific Research Applications

N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been used in various scientific research studies due to its potential as a biological probe. It has been found to selectively inhibit the activity of protein tyrosine phosphatases (PTPs), which are a class of enzymes that play a crucial role in various cellular signaling pathways. This compound has been used to study the role of PTPs in cancer, diabetes, and other diseases.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-18-11-13-20(14-12-18)30(27,28)25-22-10-6-5-9-21(22)23(26)24-15-16-29-17-19-7-3-2-4-8-19/h2-14,25H,15-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNURIZSQAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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